

# JXL069 Demonstrates Superior Potency Over First-Generation MPC Inhibitors

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## Compound of Interest

Compound Name: JXL069

Cat. No.: B15574009

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LOS ANGELES, Dec. 2, 2025 – New comparative analysis indicates that **JXL069**, a novel mitochondrial pyruvate carrier (MPC) inhibitor, exhibits significantly greater potency than first-generation inhibitors such as UK5099 and thiazolidinediones (TZDs). This finding positions **JXL069** as a promising candidate for research and development in therapeutic areas targeting cellular metabolism, including metabolic disorders and alopecia.

The MPC is a critical transporter on the inner mitochondrial membrane that regulates the entry of pyruvate into the mitochondria, a key step linking glycolysis to aerobic respiration. Inhibition of the MPC forces a metabolic shift towards glycolysis and lactate production. **JXL069**, a potent and selective MPC inhibitor, has been shown to be more effective at inhibiting this process than its predecessors.<sup>[1][2]</sup>

## Quantitative Comparison of MPC Inhibitor Potency

Experimental data, primarily from oxygen consumption rate assays, highlight the superior inhibitory activity of **JXL069**. The half-maximal inhibitory concentration (IC<sub>50</sub>) for **JXL069** is in the low nanomolar range, indicating a higher affinity and potency compared to first-generation inhibitors.

Inhibitor Class	Compound	IC50 (MPC Inhibition)	Assay Type
Second-Generation	JXL069	42.8 nM	Pyruvate-fueled Oxygen Consumption Rate (OCR) in permeabilized cells
First-Generation ( $\alpha$ -cyanocinnamate)	UK5099	~50-140 nM	Pyruvate-fueled Oxygen Consumption Rate (OCR)
First-Generation (Thiazolidinedione)	Mitoglitazone	2.7 $\mu$ M (2700 nM)	Pyruvate Transport Inhibition

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The data clearly illustrates that **JXL069** is more potent than both UK5099 and the thiazolidinedione mitoglitazone.[\[1\]](#)[\[6\]](#) While UK5099's potency is in a similar nanomolar range, **JXL069** demonstrates a lower IC50 value in direct comparative assays.[\[1\]](#) The difference is even more pronounced when compared to TZDs, which exhibit IC50 values in the micromolar range.[\[6\]](#)

## Experimental Methodologies

The potency of these inhibitors was determined using several key experimental protocols that measure MPC activity directly or indirectly.

### Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay

This assay is a common method to assess the inhibitory effect of compounds on the MPC by measuring pyruvate-driven oxygen consumption in permeabilized cells, allowing for the direct delivery of substrates to the mitochondria.

Protocol:

- **Cell Culture and Permeabilization:** Cells (e.g., MCF10A) are seeded in 96-well plates. Prior to the assay, the cells are permeabilized using a reagent like digitonin, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
- **Respirometry:** The permeabilized cells are placed in a Seahorse XF Analyzer.
- **Baseline Respiration:** A baseline oxygen consumption rate is established in a buffer containing pyruvate and malate as substrates.
- **Inhibitor Injection:** The inhibitor (e.g., **JXL069**, UK5099) is injected at various concentrations.
- **Data Analysis:** The decrease in oxygen consumption rate is measured and plotted against the inhibitor concentration to calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of pyruvate-driven respiration.<sup>[1][3]</sup>

## Radiolabeled Pyruvate Uptake Assay

This method directly measures the transport of pyruvate into isolated mitochondria.

Protocol:

- **Mitochondria Isolation:** Mitochondria are isolated from tissue or cells through differential centrifugation.
- **Assay Initiation:** Isolated mitochondria are incubated with a buffer containing radiolabeled [14C]pyruvate.
- **Time-Course Sampling:** Aliquots are taken at specific time points (e.g., 5, 10, 20, 30 seconds).
- **Inhibitor-Stop:** The transport is stopped by adding a high concentration of a potent MPC inhibitor (like UK5099) and rapidly filtering the mixture.
- **Quantification:** The amount of radioactivity in the mitochondria is measured using a scintillation counter.
- **Data Analysis:** The rate of pyruvate uptake is calculated and can be used to determine the kinetic parameters (K<sub>m</sub> and V<sub>max</sub>) of the transporter and the inhibitory potency (K<sub>i</sub> or IC<sub>50</sub>)

of test compounds.<sup>[7][8]</sup>

## Bioluminescence Resonance Energy Transfer (BRET)-Based Assay

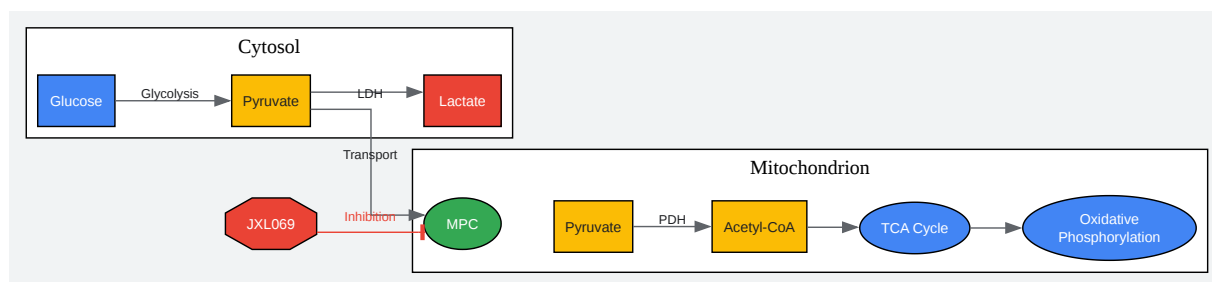
This is a cell-based assay that can detect conformational changes in the MPC complex upon substrate or inhibitor binding in real-time.

Protocol:

- **Cell Transfection:** Cells (e.g., HEK293) are co-transfected with constructs encoding MPC1 and MPC2 fused to a BRET donor (e.g., Renilla luciferase) and an acceptor (e.g., Venus or mCherry), respectively.
- **Assay Setup:** Transfected cells are plated in a 96-well plate.
- **Substrate/Inhibitor Addition:** The BRET substrate (e.g., coelenterazine h) is added, followed by the test compound (pyruvate or an inhibitor).
- **Signal Detection:** A plate reader simultaneously measures the luminescence from the donor and the acceptor.
- **Data Analysis:** The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET signal indicates a conformational change in the MPC complex induced by the binding of the inhibitor. This can be used to screen for and characterize MPC inhibitors.<sup>[9][10][11]</sup>

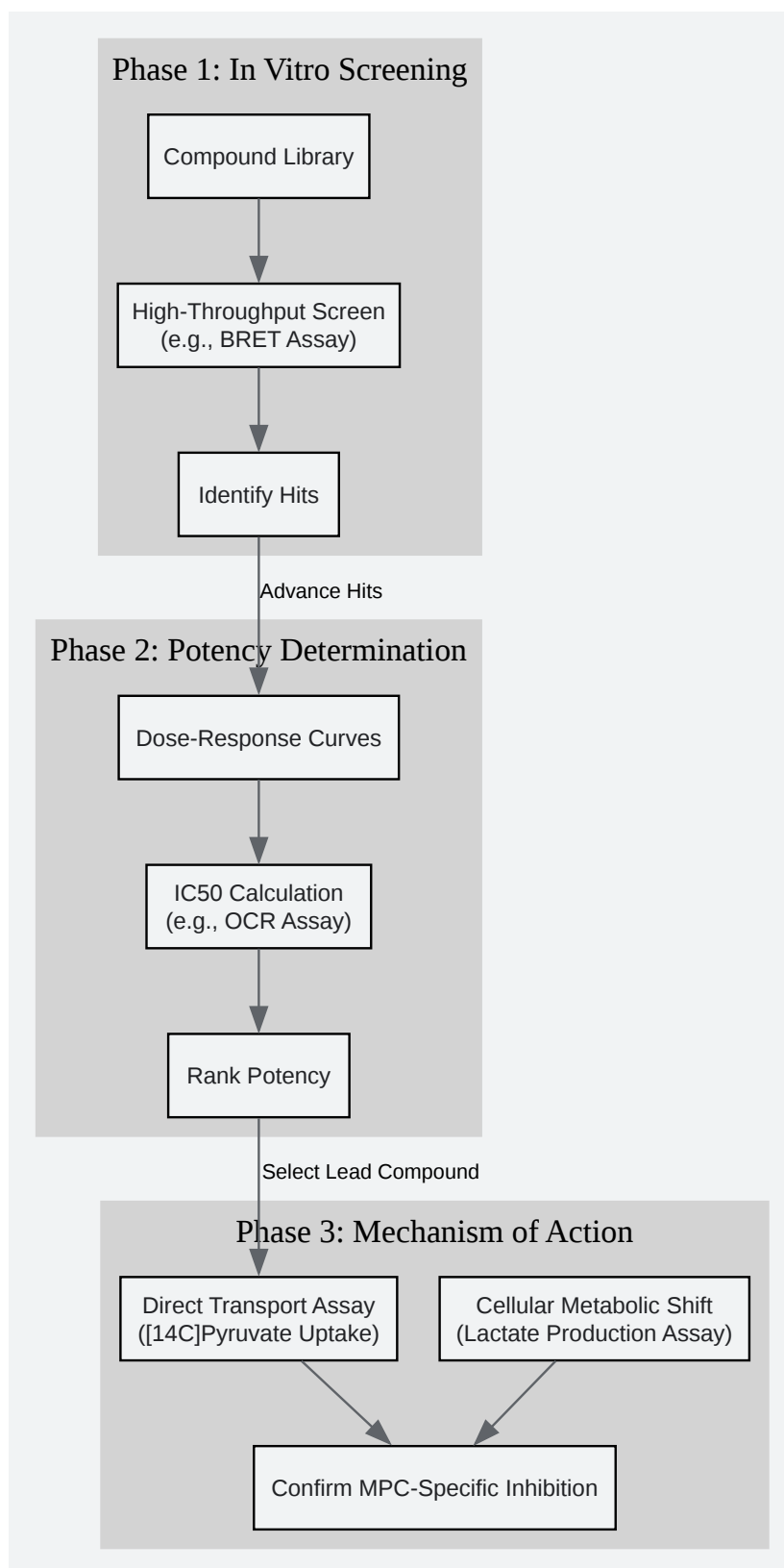
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the MPC in cellular metabolism and a typical workflow for evaluating MPC inhibitors.



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Caption: Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway.



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Caption: Workflow for MPC Inhibitor Evaluation.

## Conclusion

The available experimental data strongly supports the conclusion that **JXL069** is a more potent MPC inhibitor than first-generation compounds like UK5099 and thiazolidinediones. Its low nanomolar IC50 value, demonstrated in robust cellular assays, underscores its potential as a highly effective tool for studying the metabolic consequences of MPC inhibition and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of MPC inhibitors in a research setting.

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